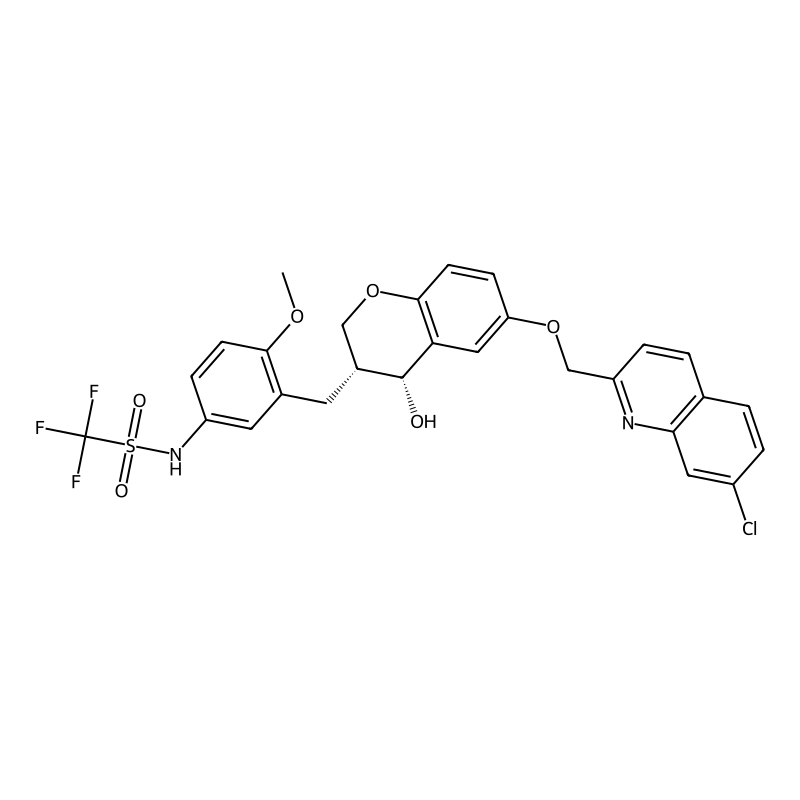

CP-199330

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

CP-199330 is a synthetic compound recognized as a potent and orally active antagonist of the cysteinyl leukotriene 1 receptor (CysLT1). This compound is primarily studied for its potential therapeutic applications in treating conditions associated with leukotriene-mediated inflammation, such as asthma and allergic rhinitis. It has been noted for its equipotency compared to other marketed cysteinyl leukotriene receptor antagonists, including zafirlukast and pranlukast, making it a significant candidate in the field of respiratory medicine .

- Formation of Key Intermediates: Utilizing standard organic synthesis techniques to create intermediates that possess the necessary functional groups.

- Coupling Reactions: Employing coupling reactions to join these intermediates selectively.

- Purification: Using chromatographic techniques to purify the final product from unreacted materials and by-products.

The precise methodologies may vary depending on the desired purity and yield but typically involve well-established organic chemistry practices .

The biological activity of CP-199330 is centered around its role as a leukotriene D4 antagonist. Research indicates that this compound exhibits anti-inflammatory properties by effectively reducing bronchoconstriction and mucus secretion in preclinical models of asthma. Its ability to inhibit CysLT1 receptor activity suggests it may mitigate symptoms associated with allergic reactions and asthma exacerbations. Studies have shown that CP-199330 can decrease airway hyperresponsiveness, contributing to its potential use as an antiasthmatic agent .

CP-199330 has been primarily investigated for its use in treating respiratory conditions such as:

- Asthma: By blocking the CysLT1 receptor, CP-199330 may help alleviate symptoms associated with asthma attacks.

- Allergic Rhinitis: Its anti-inflammatory effects could also make it beneficial for managing seasonal allergies.

- Other Inflammatory Conditions: Given its mechanism of action, there may be potential applications in other diseases characterized by leukotriene-induced inflammation.

Research continues to explore its efficacy and safety profile in clinical settings .

CP-199330 shares similarities with several other cysteinyl leukotriene receptor antagonists. Below is a comparison highlighting its uniqueness:

| Compound Name | Mechanism of Action | Potency Level | Clinical Use |

|---|---|---|---|

| CP-199330 | Cysteinyl LT1 receptor antagonist | Equipotent | Asthma, Allergic Rhinitis |

| Zafirlukast | Cysteinyl LT1 receptor antagonist | Marketed antagonist | Asthma |

| Pranlukast | Cysteinyl LT1 receptor antagonist | Marketed antagonist | Asthma |

| Montelukast | Cysteinyl LT1 receptor antagonist | Widely used | Asthma, Allergic Rhinitis |

Uniqueness of CP-199330:

- CP-199330 is noted for its oral bioavailability and potent antagonistic action against LTD4, making it comparable to established drugs while potentially offering improved therapeutic profiles or fewer side effects.